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Introduction

The field of transition metal-catalyzed cross-coupling has been revolutionized by the
exploration of alternative metals to palladium, with nickel emerging as a powerful, cost-
effective, and versatile catalyst. A key feature of nickel catalysis is its ability to access multiple
oxidation states, including the paramagnetic Ni(l) and Ni(lll) states, which opens up unique
mechanistic pathways.[1] In particular, the involvement of Ni(lll) intermediates has been
identified as a crucial element in a variety of cross-coupling reactions, enabling transformations
that are often challenging for other catalytic systems.

This document provides detailed application notes and protocols for several key organic cross-
coupling reactions that proceed via a Nickel(lll) intermediate. The protocols are based on
seminal works in the field and are intended to serve as a practical guide for researchers in
organic synthesis and drug development.

Mechanistic Overview: The Role of Ni(lll)

The intermediacy of Ni(lll) is most prominently featured in two major catalytic cycles: the
Ni(I)/Ni(lll) cycle and photoredox/nickel dual catalysis.
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1. The Ni(l)/Ni(lll) Catalytic Cycle: This cycle is often operative in reductive cross-coupling
reactions. A Ni(l) species, generated in situ from a Ni(ll) precatalyst, undergoes oxidative
addition with an electrophile to form a Ni(lll) intermediate. This high-valent nickel complex then
readily undergoes reductive elimination to form the desired carbon-carbon or carbon-
heteroatom bond and regenerate a Ni(l) species, thus closing the catalytic cycle.[2][3]

2. Photoredox/Nickel Dual Catalysis: In this synergistic approach, a photocatalyst, upon
excitation by visible light, generates radical intermediates via single-electron transfer (SET).[1]
[4] These radicals are then intercepted by a nickel complex (often Ni(0) or Ni(ll)) to generate a
Ni(lll) species. Subsequent reductive elimination from this Ni(lll) center affords the cross-
coupled product.[1][4] This dual catalytic system has proven to be exceptionally mild and
effective for a wide range of challenging cross-coupling reactions, particularly those involving
C(sp?®)-hybridized centers.[1]

Data Presentation: Quantitative Overview of
Selected Ni(lll)-Mediated Cross-Coupling Reactions

The following tables summarize the quantitative data for representative examples of Ni(lll)-
mediated cross-coupling reactions.

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides[5]
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Table 2: Photoredox/Nickel Dual-Catalyzed Decarboxylative C(sp3)—C(sp?) Cross-Coupling[4]
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Table 3: Thermally Driven Nickel-Catalyzed C-N Coupling of Haloarenes with Bz(NMez2)4[2]
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Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed
Reductive Cross-Coupling of Aryl Halides with Alkyl
Halides[5]

Materials:

Nickel(Il) chloride dimethoxyethane complex (NiClz-glyme)
e 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

e 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

e Manganese dust (<50 mesh)

e Aryl halide

o Alkyl halide

e N,N'-Dimethylpropyleneurea (DMPU), anhydrous

e Anhydrous ethyl acetate

Silica gel
Procedure:

e To an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiClz-glyme (5.5 mg, 0.025
mmol, 5 mol%), dtbbpy (13.4 mg, 0.05 mmol, 10 mol%), dppf (27.7 mg, 0.05 mmol, 10
mol%), and manganese dust (27.5 mg, 0.5 mmol, 1.0 equiv).

e The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three
times.

o Under a positive pressure of argon, add the aryl halide (0.5 mmol, 1.0 equiv), the alkyl halide
(0.5 mmol, 1.0 equiv), and anhydrous DMPU (1.0 mL).
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e The reaction mixture is stirred vigorously at room temperature for 16 hours. The color of the
reaction mixture typically changes from light brown to dark brown or black.

e Upon completion, the reaction is opened to air and diluted with 10 mL of ethyl acetate.

e The mixture is filtered through a short plug of silica gel, eluting with an additional 20 mL of
ethyl acetate.

e The filtrate is concentrated under reduced pressure.

o The residue is purified by flash column chromatography on silica gel to afford the desired
cross-coupled product.

Protocol 2: General Procedure for Photoredox/Nickel
Dual-Catalyzed Decarboxylative C(sp3®)-C(sp?) Cross-
Coupling[4]

Materials:

Nickel(ll) chloride dimethoxyethane complex (NiClz-glyme)

e 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

e Ir[dF(CF3)ppy]z(dtbbpy)PFe (photocatalyst)

e Carboxylic acid

e Aryl halide

o Potassium phosphate, dibasic (K2HPOa4)

e Anhydrous N,N-dimethylformamide (DMF)

¢ Anhydrous diethyl ether

Silica gel

Procedure:
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 In a nitrogen-filled glovebox, a 4 mL vial is charged with NiClz-glyme (4.4 mg, 0.02 mmol, 10
mol%), dtbbpy (8.0 mg, 0.03 mmol, 15 mol%), and Ir[dF(CFs3)ppy]z(dtbbpy)PFs (2.4 mg,
0.002 mmol, 1 mol%).

 To this vial, add the carboxylic acid (0.3 mmol, 1.5 equiv), the aryl halide (0.2 mmol, 1.0
equiv), and K2HPOa4 (69.7 mg, 0.4 mmol, 2.0 equiv).

e Anhydrous DMF (2.0 mL) is added, and the vial is sealed with a Teflon-lined cap.

e The reaction vessel is removed from the glovebox and placed in a cooling block in front of a
34 W blue LED lamp.

e The reaction is stirred at room temperature for 48-72 hours.

 After the reaction is complete, the mixture is diluted with 10 mL of diethyl ether and filtered
through a pad of Celite®.

e The filtrate is washed with water (3 x 10 mL) and brine (1 x 10 mL).

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in
vacuo.

e The crude product is purified by flash chromatography on silica gel to yield the desired
product.

Protocol 3: General Procedure for Thermally Driven
Nickel-Catalyzed C-N Coupling of Haloarenes with
B2(NMez2)4[2]

Materials:
 Nickel(ll) acetylacetonate (Ni(acac)z)
e Haloarene

e Bis(dimethylamino)diboron (B2(NMez)a4)
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e Anhydrous N,N-dimethylformamide (DMF)
e Anhydrous ethyl acetate

 Silica gel

Procedure:

 In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with Ni(acac)z (5.1 mg,
0.02 mmol, 10 mol%).

e The haloarene (0.2 mmol, 1.0 equiv) and B2(NMez2)4 (34.0 mg, 0.2 mmol, 1.0 equiv) are
added to the tube.

e Anhydrous DMF (0.5 mL) is added, and the Schlenk tube is sealed.

e The reaction mixture is removed from the glovebox and heated to 80 °C in a preheated oill
bath with stirring for 24 hours.

 After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL)
and filtered through a short pad of Celite®.

e The filtrate is washed with water (3 x 5 mL) and brine (1 x 5 mL).

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the N,N-
dialkylaniline derivative.

Mandatory Visualization
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Caption: The Ni(l)/Ni(lll) catalytic cycle in cross-coupling reactions.
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Caption: A general scheme for photoredox/nickel dual catalysis.
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Caption: A general experimental workflow for Ni-catalyzed cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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